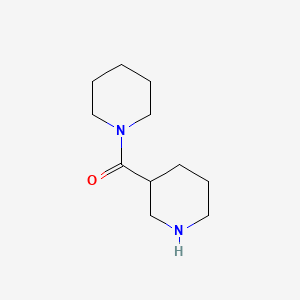

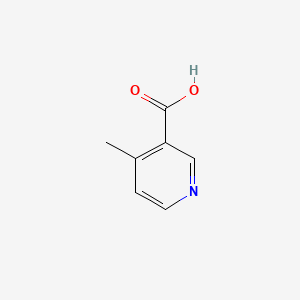

Piperidin-1-yl(piperidin-3-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Piperidin-1-yl(piperidin-3-yl)methanone” is a compound that falls under the category of piperidines . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Chemical Reactions Analysis

While specific chemical reactions involving “Piperidin-1-yl(piperidin-3-yl)methanone” were not found in the available resources, piperidine derivatives are known to participate in various chemical reactions .Applications De Recherche Scientifique

Synthesis and Characterization

- Piperidine derivatives, including Piperidin-1-yl(piperidin-3-yl)methanone, are synthesized using various starting materials and methods to yield compounds with potential biological activities. For instance, Zheng Rui described the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride using piperidine-4-carboxylic acid and ethyl carbonochloridate, highlighting the process's reasonable yield and the ease of obtaining starting materials (Zheng Rui, 2010).

Anticancer and Antileukemic Activity

- Novel 4‐(3‐(Piperidin‐4‐yl) Propyl)Piperidine Derivatives were synthesized and tested for their antiproliferative activity against human leukemia cells, showing that certain compounds were potent in inducing apoptosis. This research underscores the anticancer potential of piperidine frameworks when functional groups are varied (K. Vinaya et al., 2011).

Structural and Thermal Studies

- The compound [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanoneoxime was synthesized and its structure confirmed by single crystal X-ray diffraction studies. The research provided insights into the molecule's thermal stability and interaction energies, contributing to a deeper understanding of such compounds' structural properties (C. S. Karthik et al., 2021).

Antimicrobial Activity

- Piperidin-1-yl(piperidin-3-yl)methanone derivatives were synthesized and evaluated for their in vitro antibacterial and antifungal activities. Certain compounds exhibited significant antimicrobial properties, suggesting their potential use in developing new antimicrobial agents (L. Mallesha & K. Mohana, 2014).

Orientations Futures

Propriétés

IUPAC Name |

piperidin-1-yl(piperidin-3-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O/c14-11(10-5-4-6-12-9-10)13-7-2-1-3-8-13/h10,12H,1-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSZRYTYCKGZYLB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2CCCNC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70960980 |

Source

|

| Record name | (Piperidin-1-yl)(piperidin-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70960980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Piperidin-1-yl(piperidin-3-yl)methanone | |

CAS RN |

40576-21-4 |

Source

|

| Record name | Ketone, piperidino 3-piperidyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040576214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Piperidin-1-yl)(piperidin-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70960980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzene, 1,2,3-trimethoxy-5-[(1E)-2-nitroethenyl]-](/img/structure/B1296158.png)